molecular formula C9H6F3N3O B7793126 6-amino-2-(trifluoromethyl)-1H-quinazolin-4-one

6-amino-2-(trifluoromethyl)-1H-quinazolin-4-one

Cat. No.: B7793126
M. Wt: 229.16 g/mol
InChI Key: XWMFTROGIQNEDD-UHFFFAOYSA-N
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Description

6-amino-2-(trifluoromethyl)-1H-quinazolin-4-one is a heterocyclic compound that contains a quinazoline core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields such as pharmaceuticals and material sciences.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-2-(trifluoromethyl)-1H-quinazolin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-4-(trifluoromethyl)benzoic acid with formamide under high-temperature conditions to form the quinazoline ring . Another approach includes the use of palladium-catalyzed cross-coupling reactions to introduce the trifluoromethyl group onto the quinazoline scaffold .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-amino-2-(trifluoromethyl)-1H-quinazolin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, reduced quinazoline compounds, and various substituted derivatives depending on the reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-amino-2-(trifluoromethyl)-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to the disruption of critical cellular processes, ultimately resulting in the inhibition of cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-amino-2-(trifluoromethyl)-1H-quinazolin-4-one is unique due to the presence of both the trifluoromethyl group and the quinazoline ring, which confer specific physicochemical properties and biological activities. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the quinazoline ring is known for its ability to interact with various biological targets .

Properties

IUPAC Name

6-amino-2-(trifluoromethyl)-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3N3O/c10-9(11,12)8-14-6-2-1-4(13)3-5(6)7(16)15-8/h1-3H,13H2,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWMFTROGIQNEDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)C(=O)N=C(N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1N)C(=O)N=C(N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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